trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735274-88-1
VCID: VC2281472
InChI: InChI=1S/C15H17BrO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Molecular Formula: C15H17BrO3
Molecular Weight: 325.2 g/mol

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 735274-88-1

Cat. No.: VC2281472

Molecular Formula: C15H17BrO3

Molecular Weight: 325.2 g/mol

* For research use only. Not for human or veterinary use.

trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 735274-88-1

Specification

CAS No. 735274-88-1
Molecular Formula C15H17BrO3
Molecular Weight 325.2 g/mol
IUPAC Name (1R,2S)-2-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17BrO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1
Standard InChI Key OKDDEYGDICYAOL-WCQYABFASA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)Br)C(=O)O

Introduction

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 325 g/molCalculated from molecular formula
Physical StateSolid at room temperatureBased on similar compounds
SolubilitySoluble in organic solvents (acetone, dichloromethane, ethyl acetate)Based on similar phenacyl derivatives
Boiling PointApproximately 430-450°CExtrapolated from similar compounds
pKaApproximately 5.0-5.5Based on similar carboxylic acids
DensityApproximately 1.2-1.3 g/cm³Extrapolated from similar compounds

The presence of the bromo substituent likely influences the compound's crystallinity, melting point, and solubility profile compared to its unsubstituted counterpart. The electron-withdrawing nature of the bromine atom would also affect the acidity of the carboxylic acid group, potentially resulting in a slightly lower pKa value than the unsubstituted analog .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves a multi-step process similar to that of related compounds. Based on synthetic pathways for similar substances, a common approach would involve:

  • Aldol condensation between cyclohexanone and 4-bromobenzaldehyde in the presence of a base

  • Reduction of the resulting α,β-unsaturated ketone

  • Oxidation of the cyclohexyl ring to introduce the carboxylic acid functionality

  • Stereochemical resolution to isolate the trans isomer

Alternative synthetic pathways might include the reaction of trans-cyclohexane-1-carboxylic acid derivatives with 4-bromophenacyl halides under controlled conditions to achieve the desired stereochemistry.

Reaction Conditions and Considerations

The synthesis typically requires careful control of reaction conditions to ensure stereoselectivity and yield. Key considerations include:

Reaction StepCritical ParametersReagentsNotes
Aldol CondensationpH, temperature, solventBase (NaOH, KOH), 4-bromobenzaldehydeControls initial C-C bond formation
ReductionHydrogen pressure, catalystH₂, Pd/C or NaBH₄Selective reduction of C=C bond
OxidationOxidant concentration, temperatureKMnO₄, chromium reagentsIntroduction of carboxylic acid group
Isomer SeparationSolvent system, crystallization conditionsRecrystallization solventsIsolation of trans isomer

Industrial production methods would likely employ similar approaches but with optimized conditions for scale-up, possibly utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions and Reactivity

Types of Reactions

Similar to related phenacyl-cyclohexane derivatives, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can participate in several types of chemical reactions:

Oxidation Reactions

The cyclohexane ring can undergo oxidation, particularly at positions adjacent to existing functional groups. These reactions can lead to the formation of additional ketone or hydroxyl groups, depending on the oxidizing agents and conditions employed.

Reduction Reactions

The ketone group in the oxoethyl linker can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This transformation would significantly alter the compound's physical properties and biological activity.

Substitution Reactions

Reaction TypeCommon ReagentsTypical ConditionsNotes
OxidationKMnO₄, CrO₃, H₂O₂Aqueous or organic media, controlled temperatureSelectivity depends on oxidant and conditions
ReductionNaBH₄, LiAlH₄, H₂/catalystVarious solvents, often under inert atmosphereDifferent reducing agents provide varying selectivity
SubstitutionAmines, thiols, alkoxidesBase, polar solvents, moderate to high temperaturesNucleophilicity and conditions determine reaction rate
EsterificationAlcohols, acid catalystsReflux, acid catalysis (H₂SO₄ or p-TsOH)Forms corresponding esters

Major Products

The reactions described above can yield various products with potential applications:

  • Reduced derivatives (alcohols) may exhibit different biological activities

  • Amide derivatives might show enhanced bioavailability or target specificity

  • Substituted derivatives where bromine is replaced by other functional groups could display altered pharmacological profiles

  • Esterified products typically show increased lipophilicity, potentially enhancing membrane permeability

Applications and Uses

Chemical Research

In chemical research, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules. The presence of multiple functional groups (carboxylic acid, ketone, and bromine) provides diverse reactive sites for further chemical transformations.

Biological Research

The compound has potential applications in biological research, particularly in studies involving structure-activity relationships of bioactive molecules. Its structural features allow it to potentially interact with various biological targets, making it useful in enzyme interaction studies and metabolic pathway investigations.

Pharmaceutical Applications

Based on the applications of structurally similar compounds, trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid might have potential pharmaceutical applications:

Intermediate in Drug Synthesis

This compound could serve as an intermediate in the synthesis of various pharmaceutical agents. For instance, related phenacyl-cyclohexane derivatives have been used in the synthesis of antidepressants like amitriptyline .

Industrial Applications

In industrial settings, this compound might find applications in:

  • Production of specialty chemicals

  • Development of pharmaceutical intermediates

  • Synthesis of agrochemical compounds

  • Preparation of advanced materials with specific properties

Structure-Activity Relationships

Comparison with Similar Compounds

The structural features of trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be compared with related compounds to understand structure-activity relationships:

CompoundStructural DifferencePotential Impact on Properties
trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidChloro at ortho vs. bromo at para positionDifferent electronic and steric effects; altered biological targeting
trans-2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acidLacks halogen substituentReduced reactivity at aromatic ring; different physical properties
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidFluoro vs. bromo at para positionDifferent electronic effects; smaller atomic radius; altered lipophilicity
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acidElectron-donating methoxy vs. electron-withdrawing bromoOpposite electronic effects; different biological interactions

Effect of the Bromo Substituent

The presence of the bromine atom at the para position of the phenyl ring imparts several important characteristics to the compound:

  • Increased lipophilicity compared to unsubstituted analogs

  • Enhanced membrane permeability potential

  • Unique electronic effects on the aromatic system

  • Ability to participate in halogen bonding interactions with biological targets

  • Potential for further derivatization via substitution reactions

These characteristics can significantly influence the compound's biological activity, pharmacokinetics, and potential therapeutic applications.

Mechanism of Action

Enzyme Interactions

The compound's structure suggests potential interaction with various enzymes, possibly as a substrate or inhibitor. The carboxylic acid group could form ionic interactions with positively charged amino acid residues, while the aromatic ring might engage in π-stacking interactions with aromatic amino acids.

Receptor Binding

The lipophilic nature of the compound, enhanced by the bromine substituent, might facilitate binding to hydrophobic pockets in receptor proteins. The carbonyl group could serve as a hydrogen bond acceptor, while the carboxylic acid might function as both a hydrogen bond donor and acceptor.

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